1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol
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Overview
Description
1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol is a complex organic compound with a unique structure that includes a morpholine ring and a decahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a decahydroquinoline derivative with a morpholine-containing alkyne under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and requires careful control of temperature and pressure to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug lead.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- **2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- **1-Methylpyrazole-4-boronic acid pinacol ester
- **Morpholine, 4-(2-methyl-1-propenyl)-
Uniqueness
1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol stands out due to its unique combination of a morpholine ring and a decahydroquinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
89562-79-8 |
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Molecular Formula |
C18H30N2O2 |
Molecular Weight |
306.4 g/mol |
InChI |
InChI=1S/C18H30N2O2/c1-19-11-9-18(21,16-6-2-3-7-17(16)19)8-4-5-10-20-12-14-22-15-13-20/h5,8,16-17,21H,2-3,6-7,9-15H2,1H3 |
InChI Key |
IVNGTMPGTZANGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2C1CCCC2)(C=C=CCN3CCOCC3)O |
Origin of Product |
United States |
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